Glyceryl tri(hexadecanoate-d31)

Overview

Description

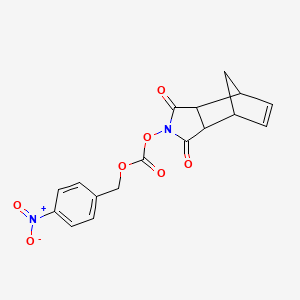

Glyceryl tri(hexadecanoate-d31), also known as Glyceryl Tripalmitate or Tripalmitin, is a chemical compound with the empirical formula C51D93H5O6 . It has a molecular weight of 900.89 .

Physical And Chemical Properties Analysis

Glyceryl tri(hexadecanoate-d31) is a colorless solid . It has a molecular weight of 900.89 . The melting point is 64-66 °C (lit.) .Scientific Research Applications

Deuteron NMR Studies

Glyceryl tri(hexadecanoate-d31) has applications in deuteron nuclear magnetic resonance (NMR) studies. For example, Vold, Hoatson, and Subramanian (1998) explored guest motion in alkanoic acid urea inclusion compounds using deuteron relaxation times. Their study utilized similar compounds like hexadecanoic acid-d31 in polycrystalline urea inclusion compounds, providing insights into molecular motion and interactions in such systems (Vold, Hoatson, & Subramanian, 1998).

Catalytic Oxidation of Glycerol

In the field of green chemistry, glycerol, which shares a structural similarity with glyceryl tri(hexadecanoate-d31), has been investigated as a starting material for high-value chemicals. Katryniok et al. (2011) discussed the oxidation of glycerol catalyzed by various metals, leading to valuable chemicals like dihydroxyacetone and mesoxalic acid (Katryniok et al., 2011).

Cross-Linked Polymers from Functionalized Triglycerides

The synthesis and properties of cross-linked polymers derived from functionalized triglycerides, like glyceryl tri(hexadecanoate-d31), have been studied by Zhao et al. (2008). Their research involved synthesizing various functionalized triglycerides and crosslinking them to form polymers with potential applications in materials science (Zhao, Zhang, Sun, & Hua, 2008).

Dietary Triacylglycerol Digestion and Bile Acid Status

The role of similar compounds in dietary triacylglycerol digestion and absorption has been researched, as in the study by Carnagey (2003). This study investigated the impact of cholylsarcosine on the absorption of dietary fatty acids and triacylglycerols in neonatal piglets, highlighting the physiological relevance of triacylglycerols in nutrition (Carnagey, 2003).

Lipid Membrane Studies

Glyceryl tri(hexadecanoate-d31) and related compounds have been used in studies of lipid membranes. For instance, Thewalt and Cushley (1987) examined the effects of n-alkanols on phospholipid/cholesterol membranes, contributing to our understanding of membrane dynamics and interactions (Thewalt & Cushley, 1987).

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by Glyceryl tri(hexadecanoate-d31) would likely be those involved in lipid metabolism. After lipolysis, the glycerol and fatty acids produced can enter pathways such as glycolysis, the citric acid cycle, and the electron transport chain to produce energy. Fatty acids can also be used in the synthesis of cell membranes and other important biomolecules .

Action Environment

The action, efficacy, and stability of Glyceryl tri(hexadecanoate-d31) would likely be influenced by various environmental factors. These could include the pH and enzymatic activity in the gastrointestinal tract (which could affect absorption), the presence of other compounds in the diet (which could affect distribution and metabolism), and individual genetic factors (which could affect all stages of ADME). The compound’s deuterated nature could also potentially affect its stability .

Safety and Hazards

properties

IUPAC Name |

2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)propyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-49(52)55-46-48(57-51(54)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)47-56-50(53)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h48H,4-47H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2,27D2,28D2,29D2,30D2,31D2,32D2,33D2,34D2,35D2,36D2,37D2,38D2,39D2,40D2,41D2,42D2,43D2,44D2,45D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVNIQBQSYATKKL-JGBASCRPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OCC(COC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H98O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

900.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Oxa-4-azaspiro[2.5]octan-5-one](/img/structure/B1427703.png)

![[(5-Ethylisoxazol-3-yl)methyl]amine hydrochloride](/img/structure/B1427716.png)